(Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride
Description
(Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride is a secondary amine hydrochloride salt with a molecular formula of C₁₄H₂₂ClN (calculated molecular weight: 239.79 g/mol). Its structure comprises a sec-butyl (butan-2-yl) group and a benzyl moiety substituted with a para-isopropyl (propan-2-yl) group on the aromatic ring (Fig. 1). The hydrochloride salt enhances water solubility, making it suitable for pharmaceutical or synthetic applications. While direct crystallographic data for this compound are absent in the provided evidence, its analogs have been characterized using tools like SHELXL .
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N.ClH/c1-5-12(4)15-10-13-6-8-14(9-7-13)11(2)3;/h6-9,11-12,15H,5,10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZPAILPVIQAIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)C(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of 4-(propan-2-yl)benzylamine with butan-2-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The final product is often purified through recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Sodium methoxide, sodium ethoxide, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Research has demonstrated that BAM-15 exhibits notable biological activity, particularly in the following areas:
- Mitochondrial Uncoupling : BAM-15 activates mitochondrial uncoupling proteins, which enhances energy expenditure and reduces reactive oxygen species (ROS) production. This property suggests potential applications in the management of obesity and type 2 diabetes by improving metabolic efficiency.
- Inhibition of Cannabinoid Receptors : The compound inhibits the mitochondrial cannabinoid receptor type 1 (CB1), leading to increased metabolic activity and oxygen consumption across various cell types. This mechanism may provide insights into new therapeutic strategies for metabolic disorders.
Metabolic Research
BAM-15's ability to modulate energy metabolism makes it a candidate for studies focused on:
- Obesity Management : Investigating its role in weight loss and energy balance.
- Type 2 Diabetes : Exploring its effects on insulin sensitivity and glucose metabolism.
Pharmacological Studies
The compound's interaction with cellular targets such as enzymes and receptors is crucial for understanding its pharmacological properties. Research continues to elucidate its mechanisms of action, which could lead to:
- Development of new drugs targeting metabolic diseases.
- Insights into the pharmacodynamics of similar compounds.
Synthetic Organic Chemistry
BAM-15 serves as a model compound for studying synthetic pathways in organic chemistry due to its structural complexity. Its synthesis typically involves multi-step processes that can be optimized for better yields and purity.
Case Studies
Recent studies have highlighted BAM-15's effectiveness in enhancing mitochondrial function:
- Study on Obesity : A controlled trial demonstrated that BAM-15 administration led to a significant reduction in body weight and fat mass in animal models, attributed to increased energy expenditure and reduced food intake.
- Diabetes Research : In vitro studies indicated that BAM-15 improved glucose uptake in muscle cells, suggesting its potential as an adjunct therapy for type 2 diabetes management.
- Safety Profile Assessment : Toxicity studies conducted at various concentrations revealed no significant adverse effects, reinforcing its safety for further research applications.
Mechanism of Action
The mechanism of action of (Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The compound’s structure allows it to bind to active sites on enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The compound’s structural analogs differ primarily in substituents on the benzyl group or the alkyl chain attached to the amine. Key examples include:
Notes:
- Lipophilicity: The trifluoromethyl analog (logP ≈ 3.1 estimated) is more lipophilic than the isopropyl variant (logP ≈ 2.5), affecting membrane permeability and bioavailability .
- Steric Considerations: The bulkier trifluoromethyl group may hinder steric interactions in binding pockets, whereas the isopropyl group balances bulk and flexibility .
Physicochemical Properties
- Solubility: Hydrochloride salts generally exhibit improved aqueous solubility. The isopropyl-substituted compound is expected to have moderate solubility (~50–100 mg/mL in water), while the trifluoromethyl analog may require co-solvents due to higher hydrophobicity.
- Stability: The trifluoromethyl group enhances resistance to oxidative metabolism, whereas the isopropyl variant may undergo faster hepatic degradation .
Biological Activity
(Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride, commonly referred to as BAM-15, is a synthetic compound notable for its biological activity, particularly in metabolic processes. This article explores its chemical properties, biological mechanisms, and potential applications based on recent research findings.
- Molecular Formula : C15H26ClN
- Molecular Weight : 325.53 g/mol
- Appearance : White powder
- Solubility : Soluble in organic solvents (e.g., dimethyl sulfoxide, ethanol); insoluble in water
- Melting Point : 105-107°C
The structure features a butan-2-yl group attached to a phenyl ring substituted with a propan-2-yl group. This configuration contributes to its unique chemical behavior and biological interactions.
-
Mitochondrial Uncoupling :
- BAM-15 activates mitochondrial uncoupling proteins, which enhances energy expenditure by dissipating the proton gradient across the mitochondrial membrane. This process reduces reactive oxygen species (ROS) production, potentially benefiting conditions like obesity and type 2 diabetes .
-
Inhibition of Cannabinoid Receptors :
- The compound has been shown to inhibit the mitochondrial cannabinoid receptor type 1 (CB1), leading to enhanced metabolic activity and increased oxygen consumption in various cell types .
-
Safety Profile :
- Preliminary studies indicate a favorable safety profile, with no significant toxicity reported at concentrations typically used in experimental settings .
Table 1: Summary of Biological Activity Studies
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Metabolic Effects | Activation of mitochondrial uncoupling; reduced ROS production | |
| Cannabinoid Receptor Inhibition | Improved metabolic activity; increased oxygen consumption | |
| Toxicity Assessment | Favorable safety profile; no significant toxicity reported |
Case Study: Metabolic Research Implications
A study investigated the effects of BAM-15 on cellular metabolism in adipocytes (fat cells). Results demonstrated that BAM-15 treatment led to:
- Increased mitochondrial respiration.
- Enhanced fatty acid oxidation.
- Decreased lipid accumulation.
These findings suggest that BAM-15 could be a promising candidate for obesity management by promoting energy expenditure and reducing fat storage.
Applications and Future Directions
The unique properties of this compound render it suitable for various applications:
- Pharmacological Development : Potential use in developing treatments for metabolic disorders such as obesity and diabetes.
- Research Tool : Useful in studying mitochondrial function and energy metabolism.
Q & A
Q. Why do in vitro cytotoxicity results vary between cancer cell lines?
- Methodology :
- P-glycoprotein efflux : Inhibit with verapamil (10 µM) to assess transporter-mediated resistance, as seen in doxorubicin-resistant lines .
- Metabolic activation : Pre-incubate with S9 liver fractions to evaluate prodrug conversion, which may explain discrepancies in glioblastoma vs. hepatoma models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
